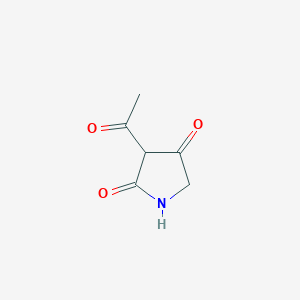

3-Acetylpyrrolidine-2,4-dione

Overview

Description

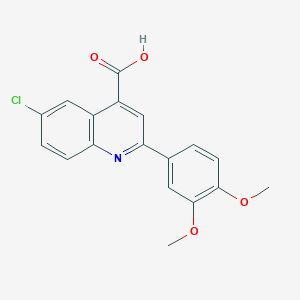

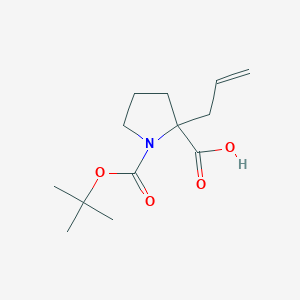

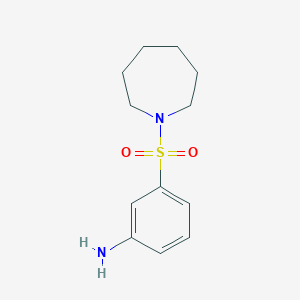

3-Acetylpyrrolidine-2,4-dione, also known as acetylpyruvic acid and pyruvyl acetic acid, is a phospholipid hydroperoxide. It has a CAS Number of 697-57-4 and a molecular weight of 141.13 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-Acetylpyrrolidine-2,4-dione, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-Acetylpyrrolidine-2,4-dione is represented by the Inchi Code 1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h2,7,9-10H,1H3 . This compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Physical And Chemical Properties Analysis

3-Acetylpyrrolidine-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 141.13 .Scientific Research Applications

Biosynthesis of Tetramates

3-Acetylpyrrolidine-2,4-dione: plays a crucial role in the biosynthesis of tetramates, a family of hybrid polyketides with a tetramic acid moiety. These compounds exhibit a broad range of bioactivities, including antibiotic, antitumor, antifungal, and antiviral properties . The biosynthetic pathway involves hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries, which form the tetramic acid ring. This process is significant for the production of natural molecules with unique skeletons that are valuable in pharmaceutical research.

Antitumor Activity

The compound’s derivatives, such as pyrano[2,3-d]pyrimidine-2,4-dione, have been identified as novel inhibitors of PARP-1, an enzyme involved in DNA repair . These inhibitors can potentiate the effect of DNA-damaging cytotoxic agents, leading to genomic dysfunction and cancer cell death. The study of these derivatives provides insights into the design of new antitumor drugs.

Molecular Docking Studies

Molecular docking studies of 3-Acetylpyrrolidine-2,4-dione derivatives have shown that the pyrano[2,3-d]pyrimidine 2,4-dione scaffold is crucial for interactions with specific enzymes . This research is pivotal for understanding the molecular basis of drug-receptor interactions and for the rational design of drugs with enhanced activity and specificity.

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

The compound is also involved in the synthesis of unsymmetrically tetrasubstituted pyrroles, which are valuable in various chemical industries . These pyrroles have been obtained with high yields and good functional group tolerance, indicating the compound’s versatility in synthetic organic chemistry.

Mechanistic Studies in Organic Synthesis

Mechanistic studies have revealed that 3-Acetylpyrrolidine-2,4-dione undergoes a sequence of reactions leading to the formation of the pyrrole skeleton . Understanding this mechanism is essential for developing new synthetic methodologies and for the production of complex organic molecules.

Genomic Mining and Natural Product Discovery

Genomic mining using derivatives of 3-Acetylpyrrolidine-2,4-dione as probes has led to the discovery of natural molecules with unique structures . This approach is crucial for the discovery of new natural products that could serve as lead compounds in drug development.

Safety and Hazards

The safety information for 3-Acetylpyrrolidine-2,4-dione includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

Mechanism of Action

Target of Action

3-Acetylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been found to exhibit a broad range of bioactivities and are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolidine-2,4-dione, are known to interact with their targets through various mechanisms . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

It’s worth noting that pyrrolidine-2,4-dione derivatives have been found to exhibit antifungal activity . This suggests that these compounds may interfere with the biochemical pathways of fungi, inhibiting their growth .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine-2,4-dione derivatives have been found to exhibit striking biological activities against certain fungi . This suggests that these compounds may have a significant impact on the cellular processes of these organisms.

Action Environment

The action environment can significantly influence the efficacy and stability of 3-Acetylpyrrolidine-2,4-dione. For instance, it has been found that the muc-like biosynthetic gene clusters (BGCs), which are involved in the synthesis of 3-acetylated tetramates (a class of compounds that includes 3-Acetylpyrrolidine-2,4-dione), are predominantly found in human-associated bacteria . The shape and main products of these BGCs can be influenced by the habitat environment .

properties

IUPAC Name |

3-acetylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h5H,2H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEZSONORPLPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408633 | |

| Record name | 2,4-Pyrrolidinedione, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

697-57-4 | |

| Record name | 2,4-Pyrrolidinedione, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

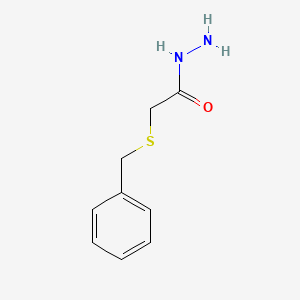

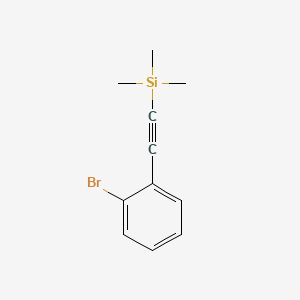

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)